molecular formula C8H9N5 B093316 6,7-Dimethylpteridin-4-amine CAS No. 19152-94-4

6,7-Dimethylpteridin-4-amine

Cat. No. B093316
CAS RN: 19152-94-4
M. Wt: 175.19 g/mol
InChI Key: GRMUOCOPYREGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethylpteridin-4-amine, also known as 6,7-dimethyl-4-aminopterin (DMAP), is a synthetic compound that belongs to the family of pteridines. It has been widely used in scientific research due to its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA, RNA, and proteins.

Mechanism Of Action

DMAP exerts its pharmacological effects by inhibiting the activity of DHFR, which is an essential enzyme in the synthesis of nucleic acids. By blocking this enzyme, DMAP prevents the formation of DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.

Biochemical And Physiological Effects

DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. Additionally, DMAP has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMAP in laboratory experiments is its high potency and specificity towards DHFR. This makes it an effective tool for studying the role of DHFR in various biological processes. However, one of the limitations of using DMAP is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research involving DMAP. One area of interest is the development of novel DMAP analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which DMAP exerts its pharmacological effects, as well as its potential use in the treatment of other diseases. Overall, DMAP represents a promising tool for scientific research, with potential applications in a wide range of fields.

Synthesis Methods

DMAP can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

DMAP has been extensively used in scientific research as a tool to study the role of DHFR in various biological processes. It has been shown to be effective in inhibiting the growth of cancer cells, as well as in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

properties

CAS RN

19152-94-4

Product Name

6,7-Dimethylpteridin-4-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

6,7-dimethylpteridin-4-amine

InChI

InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13)

InChI Key

GRMUOCOPYREGEW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=CN=C2N=C1C)N

Canonical SMILES

CC1=NC2=C(N=CN=C2N=C1C)N

Origin of Product

United States

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